molecular formula C7H12O5S B14642834 Cyclohexanecarboxylic acid, 1-sulfo- CAS No. 54358-81-5

Cyclohexanecarboxylic acid, 1-sulfo-

Cat. No.: B14642834
CAS No.: 54358-81-5
M. Wt: 208.23 g/mol
InChI Key: NUUWTVSNCJJERP-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid, 1-sulfo- is an organic compound that features a cyclohexane ring attached to a carboxylic acid group and a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanecarboxylic acid, 1-sulfo- can be synthesized through several methods. One common approach involves the sulfonation of cyclohexanecarboxylic acid using sulfur trioxide or chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective introduction of the sulfonic acid group.

Industrial Production Methods

In an industrial setting, the production of cyclohexanecarboxylic acid, 1-sulfo- often involves the continuous sulfonation of cyclohexanecarboxylic acid in the presence of a catalyst. This method allows for large-scale production with high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 1-sulfo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexanone derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include cyclohexanone derivatives, cyclohexanol, and various substituted cyclohexane compounds.

Scientific Research Applications

Cyclohexanecarboxylic acid, 1-sulfo- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism by which cyclohexanecarboxylic acid, 1-sulfo- exerts its effects involves interactions with various molecular targets. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding properties. These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: Lacks the sulfonic acid group, resulting in different chemical properties and reactivity.

    Benzenesulfonic acid: Contains a benzene ring instead of a cyclohexane ring, leading to different structural and electronic characteristics.

    Cyclohexanesulfonic acid: Similar structure but lacks the carboxylic acid group.

Uniqueness

Cyclohexanecarboxylic acid, 1-sulfo- is unique due to the presence of both carboxylic and sulfonic acid groups on the cyclohexane ring. This dual functionality imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

54358-81-5

Molecular Formula

C7H12O5S

Molecular Weight

208.23 g/mol

IUPAC Name

1-sulfocyclohexane-1-carboxylic acid

InChI

InChI=1S/C7H12O5S/c8-6(9)7(13(10,11)12)4-2-1-3-5-7/h1-5H2,(H,8,9)(H,10,11,12)

InChI Key

NUUWTVSNCJJERP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)O)S(=O)(=O)O

Origin of Product

United States

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